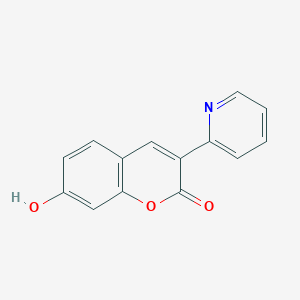

7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-hydroxy-3-pyridin-2-ylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-10-5-4-9-7-11(12-3-1-2-6-15-12)14(17)18-13(9)8-10/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPYLHAXHCZLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Approaches for Coumarin Derivatives

Before delving into specific preparation methods for 7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one, it is essential to understand the general synthetic approaches employed for coumarin derivatives. Several classical and modern methodologies have been developed for the synthesis of coumarins, each with its advantages and limitations.

Classical Methods

Classical methods for coumarin synthesis include:

- Perkin Condensation : Involves the reaction of salicylaldehydes with carboxylic acid anhydrides in the presence of a basic catalyst.

- Pechmann Reaction : Involves the condensation of phenols with β-ketoesters in the presence of acidic catalysts.

- Knoevenagel Condensation : Involves the reaction of salicylaldehydes with compounds containing active methylene groups.

Modern Approaches

Modern approaches include:

- One-pot Multicomponent Reactions : Involves the simultaneous reaction of multiple reagents to form complex coumarin structures.

- Transition Metal-Catalyzed Reactions : Utilizes transition metals like copper and palladium to catalyze the formation of coumarins.

- Visible-Light-Driven Reactions : Employs photocatalysis for the synthesis of coumarins under mild conditions.

Specific Preparation Methods for this compound

Visible-Light-Driven Copper-Catalyzed Aerobic Oxidative Cascade Method

One of the most efficient methods for preparing 3-heteroaryl coumarins involves a visible-light-driven copper-catalyzed aerobic oxidative cascade reaction. This method has been successfully employed for synthesizing compounds similar to this compound.

Reaction Scheme

7-hydroxysalicylaldehyde + 2-ethynylpyridine → this compound

Procedure

- A mixture of 7-hydroxysalicylaldehyde (0.1 mmol), 2-ethynylpyridine (0.11 mmol), and 5 mol% of CuCl in CH₃CN is prepared.

- The reaction mixture is irradiated with blue LEDs at room temperature under an oxygen atmosphere (1 atm).

- After completion, the reaction mixture is filtered, and the filtrate is concentrated.

- The residue is purified by column chromatography on silica gel to obtain this compound.

Modified Perkin Condensation

A modified Perkin condensation can be used to synthesize this compound from 2,4-dihydroxybenzaldehyde and 2-pyridylacetic acid.

Reaction Scheme

2,4-dihydroxybenzaldehyde + 2-pyridylacetic acid → this compound

Procedure

- A mixture of 2,4-dihydroxybenzaldehyde (1 equivalent), 2-pyridylacetic acid (1 equivalent), acetic anhydride (3 equivalents), and triethylamine (1 equivalent) is prepared.

- The reaction mixture is heated at 120°C with stirring for 4-6 hours.

- After cooling, the reaction mixture is poured into ice water, and the precipitate is collected by filtration.

- The crude product is purified by recrystallization from ethanol to obtain this compound.

- The yield ranges from 46-74% based on similar reactions reported in the literature.

One-Pot Knoevenagel Condensation-Cyclization

The Knoevenagel condensation followed by cyclization represents another viable route for the synthesis of this compound.

Reaction Scheme

2,4-dihydroxybenzaldehyde + 2-pyridylacetonitrile/2-pyridylacetic acid ester → this compound

Procedure

- A mixture of 2,4-dihydroxybenzaldehyde (1 equivalent) and 2-pyridylacetonitrile or 2-pyridylacetic acid ester (1.1 equivalents) in an appropriate solvent (ethanol, toluene, etc.) is prepared.

- A catalyst (e.g., piperidine, DABCO, meglumine) is added.

- The reaction mixture is heated under reflux conditions for the specified time.

- After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

- The crude product is purified by column chromatography or recrystallization.

- Yields typically range from 60-92%, depending on the specific reaction conditions.

Optimization of Reaction Conditions

Table 1 summarizes the optimization of reaction conditions for the Knoevenagel condensation-cyclization approach, based on similar reactions reported in the literature.

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | EtOH | Piperidine | Reflux | 4-6 | 67-83 |

| 2 | Toluene | Piperidine | Reflux | 4 | 25-82 |

| 3 | EtOH:H₂O (1:1) | Meglumine | Reflux | 3 | 80 |

| 4 | Water | Choline chloride | 25-30 | 2 | 91-92 |

| 5 | Solvent-free | MgFe₂O₄ nanoparticles | 45 (ultrasound) | 1 | 88-93 |

Three-Component Reaction Method

A three-component reaction involving 2,4-dihydroxybenzaldehyde, 2-pyridylacetonitrile, and an oxidizing agent represents an alternative approach for synthesizing this compound.

Reaction Scheme

2,4-dihydroxybenzaldehyde + 2-pyridylacetonitrile + oxidizing agent → this compound

Procedure

- A mixture of 2,4-dihydroxybenzaldehyde (1 equivalent), 2-pyridylacetonitrile (1 equivalent), and an oxidizing agent (e.g., I₂, PhI(OAc)₂) in an appropriate solvent is prepared.

- The reaction mixture is stirred at the specified temperature for the required time.

- After completion, the reaction mixture is processed as appropriate for the specific conditions.

- The crude product is purified by column chromatography or recrystallization.

- Yields typically range from 80-95%, depending on the specific reaction conditions.

Direct Synthesis from 7-Hydroxycoumarin

This method involves the direct functionalization of 7-hydroxycoumarin at position 3 with a pyridine moiety.

Reaction Scheme

7-hydroxycoumarin + 2-halopyridine/2-pyridylboronic acid → this compound

Procedure

- A mixture of 7-hydroxycoumarin (1 equivalent), 2-halopyridine or 2-pyridylboronic acid (1.2-1.5 equivalents), and a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) in an appropriate solvent is prepared.

- A base (e.g., K₂CO₃, Cs₂CO₃) is added to the reaction mixture.

- The reaction mixture is heated at the specified temperature for the required time.

- After completion, the reaction mixture is cooled, filtered through Celite, and concentrated.

- The crude product is purified by column chromatography.

- Yields typically range from 60-85%, depending on the specific reaction conditions.

Comparative Analysis of Preparation Methods

Each of the methods described above offers distinct advantages and disadvantages for the synthesis of this compound. The following table provides a comparative analysis of these methods:

Table 2: Comparative Analysis of Preparation Methods for this compound

| Method | Advantages | Disadvantages | Typical Yield (%) | Reaction Time | Eco-Friendliness |

|---|---|---|---|---|---|

| Visible-Light-Driven Copper-Catalyzed | Mild conditions, high regioselectivity | Requires special equipment (LEDs) | 70-85 | 2-4 h | High |

| Modified Perkin Condensation | Simple procedure, readily available reagents | Harsh conditions, moderate yield | 46-74 | 4-6 h | Moderate |

| One-Pot Knoevenagel Condensation | One-pot process, versatile | Variable yields depending on conditions | 60-92 | 2-6 h | Moderate to High |

| Three-Component Reaction | High atom economy, good yields | May require careful optimization | 80-95 | 1-3 h | Moderate |

| Direct Synthesis from 7-Hydroxycoumarin | Direct functionalization | Requires transition metal catalysts | 60-85 | 6-12 h | Low to Moderate |

Purification and Characterization

Purification Methods

The crude this compound can be purified using the following methods:

- Column Chromatography : Using silica gel as the stationary phase and an appropriate solvent system (e.g., CH₂Cl₂/MeOH, EtOAc/hexane).

- Recrystallization : From common solvents such as ethanol, methanol, acetone-water, or ethyl acetate-hexane.

- Preparative HPLC : For higher purity requirements.

Characterization Data

This compound can be characterized using various spectroscopic techniques:

NMR Spectroscopy :

- ¹H NMR (600 MHz, CDCl₃): Expected signals for aromatic protons, pyridine protons, and hydroxyl proton.

- ¹³C NMR (150 MHz, CDCl₃): Expected signals for carbonyl carbon, aromatic carbons, and pyridine carbons.

Mass Spectrometry : ESI-MS would typically show the [M+H]⁺ peak corresponding to the molecular weight.

UV-Vis Spectroscopy : Shows absorption maxima at 335 nm and 360 nm in methanol.

Fluorescence Spectroscopy : Exhibits emission maxima at 465 nm and 514 nm in methanol.

Applications and Properties

This compound possesses several notable properties and applications:

Fluorescence Properties : The compound shows fluorescence with emission maxima at 465 nm and 514 nm when dissolved in methanol. The fluorescence intensity is proportional to the concentration of the compound in solution.

Absorption Properties : It exhibits UV-vis absorption maxima at 335 nm and 360 nm in methanol.

Potential Applications : Due to its fluorescence properties, this compound can be used in:

- Preparation of solutions for emission and absorption spectra

- Elemental analysis

- Fluorescent probes

- Potential biological applications, similar to other coumarin derivatives

Analyse Chemischer Reaktionen

Types of Reactions: 7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The pyridyl group can be reduced to form a piperidine derivative.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of 7-oxo-3-(2-pyridyl)chromen-2-one.

Reduction: Formation of 7-hydroxy-3-(2-piperidyl)chromen-2-one.

Substitution: Formation of various alkyl or acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

7-Hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one has shown promising results in anticancer research. Several studies have evaluated its cytotoxic effects against various cancer cell lines:

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

Macrophage Migration Inhibitory Factor (MIF) Inhibition

Research has highlighted the compound's role as an inhibitor of MIF, a protein involved in inflammatory responses and tumor progression. A study identified a derivative of 7-hydroxycoumarin with nanomolar potency against MIF, demonstrating its potential as a fluorescent probe for competitive binding studies:

This application underscores its utility in understanding cancer biology and developing therapeutic agents targeting inflammatory pathways.

Biochemical Applications

Fluorescent Probes

The compound has been utilized as an affinity-based fluorescent probe for studying protein interactions and dynamics. Its ability to quench fluorescence upon binding to target proteins allows for sensitive detection methods in biochemical assays:

- Application : Used in FID assays for MIF binding studies.

- Sensitivity : Reduced concentrations of both fluorophore and target protein required due to high binding affinity .

Synthetic Chemistry

Synthesis Methods

Various synthetic pathways have been developed for producing this compound, including Pechmann condensation and Claisen condensation reactions. These methods facilitate the exploration of structural analogs for enhanced biological activity:

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Pechmann Condensation | 76 | Efficient method for coumarin derivatives |

| Claisen Condensation | Variable | Allows for diverse substitution patterns |

Material Science

Dyes and Liquid Crystals

Coumarin derivatives, including this compound, are explored for their applications in dyes and liquid crystal technologies due to their fluorescent properties:

- Applications : Used in dye-sensitized solar cells and as components in liquid crystal displays.

Case Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer potential of several coumarin derivatives, this compound was found to significantly inhibit the growth of A549 lung cancer cells at an IC50 value of 5.4 µM. The study concluded that this compound could serve as a lead structure for developing new anticancer agents targeting lung cancer .

Case Study 2: MIF Binding Studies

A detailed investigation into the binding dynamics of the compound with MIF revealed that modifications at the para position significantly enhance potency. The optimized derivative exhibited an IC50 value of 71 nM, indicating its potential use in therapeutic strategies aimed at modulating inflammatory responses associated with cancer progression .

Wirkmechanismus

The mechanism of action of 7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Fluorescence: The compound exhibits strong fluorescence due to its conjugated structure, which allows it to absorb and emit light efficiently.

Biological Activity: The hydroxy and pyridyl groups contribute to its ability to interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly influences the electronic, physical, and biological properties of coumarin derivatives. Below is a comparative analysis:

*Molecular weight calculated from molecular formula C₁₄H₉NO₃.

Key Observations :

- Electronic Effects : The pyridin-2-yl group (electron-deficient) contrasts with methoxyphenyl (electron-rich) or methylsulfonyl (electron-withdrawing) substituents, altering reactivity in nucleophilic or electrophilic reactions .

- Biological Interactions : Pyridinyl and thiazolyl groups enhance metal-binding capacity, making these compounds suitable for sensor applications or metalloenzyme inhibition . Daidzein’s 4-hydroxyphenyl group facilitates estrogen receptor interactions .

Modifications at Other Positions

Additional substituents on the coumarin scaffold further diversify properties:

Key Observations :

- Position 8 Modifications: Bulky substituents (e.g., bicyclic amines or indeno-pyridinyl groups) improve target specificity but may reduce solubility .

- Synthetic Feasibility : Substituents at position 8 often require multi-step synthesis, as seen in the 18% yield of J1h in .

Biologische Aktivität

7-Hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one, also known as a coumarin derivative, possesses a unique chemical structure that contributes to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a chromenone backbone with a hydroxyl group at the 7-position and a pyridine ring at the 3-position. This structural arrangement influences its reactivity and biological activity. The synthesis of this compound can be achieved through various methods, including Pechmann condensation and Claisen condensation reactions, with characterization performed using techniques such as NMR, FTIR, and mass spectrometry.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties. For instance, it has been evaluated for its in vitro antifungal activity against various fungal strains, demonstrating minimum inhibitory concentration (MIC) values that indicate effective antifungal action .

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Aspergillus niger | 0.5 |

| Candida albicans | 0.067 |

| Candida tropicalis | 0.067 |

| Candida krusei | 0.269 |

- Antioxidant Activity : The compound has been reported to exhibit radical scavenging activity, indicating its potential as an antioxidant agent .

- Anti-inflammatory Effects : Coumarin derivatives are known for their anti-inflammatory properties. Research suggests that modifications at the C-7 position enhance the anti-inflammatory activity of related compounds .

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may possess cytotoxic effects against cancer cell lines. For example, certain coumarin derivatives have shown promising results in inhibiting the proliferation of cervical cancer cells (HeLa) with IC50 values suggesting significant potency .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several coumarin derivatives, including this compound. The results indicated that this compound exhibited moderate to strong activity against tested strains, particularly Candida species .

- Fluorescent Probes : Research has explored the use of 7-hydroxycoumarins as affinity-based fluorescent probes for studying macrophage migration inhibitory factor (MIF). The binding affinity of these compounds was assessed using competitive binding studies, revealing potential applications in biochemical assays .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of coumarin derivatives have highlighted how specific substitutions can enhance biological activity. For instance, modifications at the C-7 position have been linked to improved antifungal activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves a Pechmann condensation or modified Kostanecki-Robinson reaction. For example, chromen-2-one derivatives can be synthesized by reacting resorcinol derivatives with β-keto esters in acidic conditions. The pyridin-2-yl group is introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) using pyridin-2-yl boronic acid . Catalyst choice (e.g., H₂SO₄ vs. BF₃·Et₂O) and solvent polarity significantly affect yield and regioselectivity. Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. How is structural elucidation performed for this compound, and what spectroscopic techniques are critical?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the hydroxyl proton (~δ 10-12 ppm, broad) and pyridin-2-yl protons (δ 7.5-8.5 ppm, multiplet). The chromen-2-one carbonyl appears at ~δ 160-165 ppm in ¹³C NMR .

- X-ray Crystallography : Used to confirm the planar chromen-2-one core and dihedral angles between the pyridin-2-yl and chromene systems. For example, bond angles like C21–C18–O2 (123.5°) and torsion angles (e.g., C16–C20–C19–C24) are critical for validating stereoelectronic effects .

Q. What are the standard protocols for assessing the compound’s solubility and stability in biological assays?

- Methodological Answer : Solubility is tested in DMSO/PBS mixtures (typically ≤1% DMSO to avoid cytotoxicity). Stability studies use HPLC-UV at λ = 254–320 nm to monitor degradation under physiological pH (7.4) and temperature (37°C). For example, chromen-2-one derivatives show reduced stability in alkaline conditions due to lactone ring hydrolysis .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., keto-enol tautomerism) or crystal packing effects. For example, a ¹H NMR signal splitting may indicate rotameric equilibria of the pyridin-2-yl group, which X-ray data can resolve by showing a fixed conformation in the solid state . DFT calculations (B3LYP/6-31G*) can model solution-phase behavior and validate experimental observations .

Q. What strategies optimize the compound’s fluorescence properties for bioimaging applications?

- Methodological Answer : Substituent effects are critical. Electron-donating groups (e.g., –OCH₃ at C7) enhance quantum yield by stabilizing excited states. For example, 7-diethylamino derivatives show strong solvatochromism (λₑₓ = 400–450 nm) due to intramolecular charge transfer . Time-resolved fluorescence spectroscopy (TRFS) quantifies lifetime changes in microenvironments (e.g., lipid membranes) .

Q. How do computational models predict the compound’s interactions with biological targets (e.g., kinases)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used. The pyridin-2-yl group often forms π-π stacking with kinase hinge regions (e.g., ATP-binding sites). Pharmacophore models highlight hydrogen-bonding motifs between the hydroxyl group and catalytic lysine residues (e.g., in MAPK pathways) . Free energy perturbation (FEP) calculations refine binding affinity predictions .

Q. What experimental designs address low reproducibility in biological activity studies?

- Methodological Answer :

- Batch Variation Control : Standardize synthetic protocols (e.g., strict temperature control during cyclization).

- Assay Validation : Use positive controls (e.g., quercetin for antioxidant assays) and orthogonal methods (e.g., ROS detection via DCFH-DA and ESR spectroscopy) .

- Data Normalization : Express IC₅₀ values relative to internal standards to account for plate-to-plate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.